molecular formula C28H30N2O4 B11653294 Piperazine-1,4-diylbis{[4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]methanone}

Piperazine-1,4-diylbis{[4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]methanone}

Cat. No.: B11653294
M. Wt: 458.5 g/mol
InChI Key: DDAHEOWGYSINKX-UHFFFAOYSA-N
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Description

Piperazine-1,4-diylbis{[4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]methanone} is a complex organic compound characterized by its unique structure, which includes a piperazine ring linked to two phenylmethanone groups, each substituted with a hydroxy-methylbutynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine-1,4-diylbis{[4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]methanone} typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Attachment of Phenylmethanone Groups: The phenylmethanone groups are introduced via Friedel-Crafts acylation, where piperazine reacts with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Substitution with Hydroxy-Methylbutynyl Groups: The final step involves the substitution of the phenyl rings with hydroxy-methylbutynyl groups. This can be achieved through a Sonogashira coupling reaction, where the phenylmethanone derivative reacts with 3-hydroxy-3-methylbut-1-yne in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy groups in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The carbonyl groups in the phenylmethanone moieties can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of diketones or aldehyde derivatives.

    Reduction: Formation of diols.

    Substitution: Formation of halogenated derivatives or other substituted phenylmethanone compounds.

Scientific Research Applications

Chemistry

In chemistry, Piperazine-1,4-diylbis{[4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]methanone} is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its piperazine core is a common motif in many drugs, and the hydroxy-methylbutynyl groups may impart unique biological activities, such as enzyme inhibition or receptor modulation.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its potential as a precursor for advanced polymers or coatings is also being explored.

Mechanism of Action

The mechanism by which Piperazine-1,4-diylbis{[4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]methanone} exerts its effects depends on its interaction with molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially inhibiting their activity. The hydroxy-methylbutynyl groups may enhance binding affinity or specificity through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Piperazine derivatives: Compounds like 1,4-bis(2-hydroxyethyl)piperazine share the piperazine core but differ in their substituents.

    Phenylmethanone derivatives: Compounds like benzophenone have similar carbonyl functionalities but lack the piperazine ring.

Uniqueness

Piperazine-1,4-diylbis{[4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]methanone} is unique due to its combination of a piperazine core with hydroxy-methylbutynyl-substituted phenylmethanone groups

Properties

Molecular Formula

C28H30N2O4

Molecular Weight

458.5 g/mol

IUPAC Name

[4-[4-(3-hydroxy-3-methylbut-1-ynyl)benzoyl]piperazin-1-yl]-[4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]methanone

InChI

InChI=1S/C28H30N2O4/c1-27(2,33)15-13-21-5-9-23(10-6-21)25(31)29-17-19-30(20-18-29)26(32)24-11-7-22(8-12-24)14-16-28(3,4)34/h5-12,33-34H,17-20H2,1-4H3

InChI Key

DDAHEOWGYSINKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C#CC(C)(C)O)O

Origin of Product

United States

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